![molecular formula C18H20N2O2S B5068846 N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a thioamide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to selectively inhibit COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its low toxicity profile, which makes it a safe and effective drug candidate. Another advantage is its selective inhibition of COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation of using N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
For the study of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide include further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in different fields. In medicine, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide may be studied for its potential use in the treatment of chronic pain and inflammation, as well as its potential use in combination with other drugs for the treatment of cancer. In agriculture, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide may be studied for its potential use as a herbicide, as well as its potential use in the development of new crop varieties. In environmental science, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide may be studied for its potential use in the removal of heavy metals from contaminated soil and water, as well as its potential use in the development of new materials for water purification.
Métodos De Síntesis
The synthesis of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been achieved through various methods, including the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-chloro benzoyl chloride. Another method involves the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride.
Aplicaciones Científicas De Investigación
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential use as a herbicide, and in environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-16-9-7-14(8-10-16)17(21)20-18(23)19-15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKTMBNZKFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5068770.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
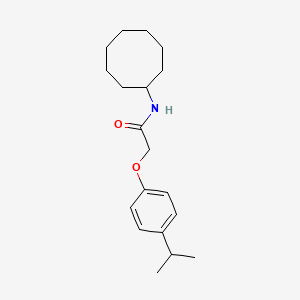
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
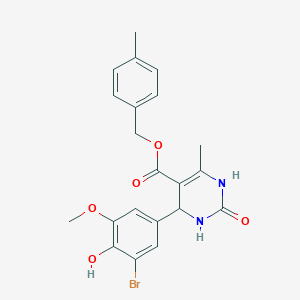

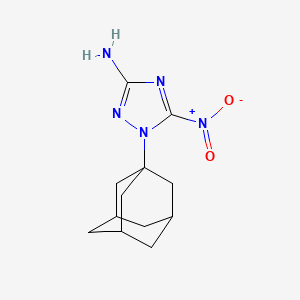
![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
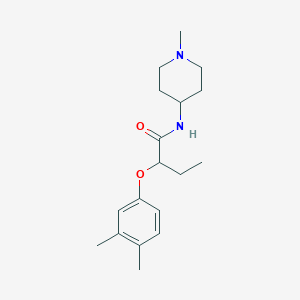
![2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde](/img/structure/B5068824.png)
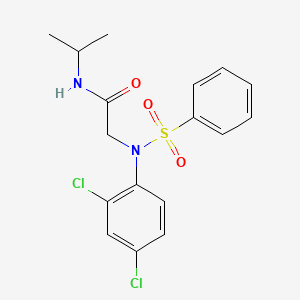
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)